(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picrocrocin is a monoterpene glycoside precursor of safranal, found in the spice saffron, which comes from the crocus flower (Crocus sativus). It is primarily responsible for the bitter taste of saffron and is a degradation product of the carotenoid zeaxanthin . During the drying process of saffron, picrocrocin liberates the aglycone (4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde) due to the action of the enzyme glucosidase, which is then transformed into safranal by dehydration .
Métodos De Preparación
Picrocrocin can be isolated from saffron using various chromatographic techniques. One effective method involves high-performance thin-layer chromatography (HPTLC) for the separation and quantification of picrocrocin, crocins, and safranal . The compounds are isolated from lyophilized extract of saffron using preparative chromatography with a Symmetry Prep C18 column and identified by spectroscopic techniques such as high-performance liquid chromatography-diode array detection (HPLC-DAD) and ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) .
Análisis De Reacciones Químicas
Picrocrocin undergoes several types of chemical reactions, including:
Oxidation: Picrocrocin can be oxidized to form various oxidation products.
Hydrolysis: The enzyme glucosidase hydrolyzes picrocrocin to release the aglycone, which is then dehydrated to form safranal.
Dehydration: The aglycone formed from picrocrocin undergoes dehydration to produce safranal.
Common reagents and conditions used in these reactions include enzymes like glucosidase for hydrolysis and mild heating for dehydration. The major products formed from these reactions are the aglycone and safranal .
Aplicaciones Científicas De Investigación
Picrocrocin has several scientific research applications:
Mecanismo De Acción
Picrocrocin exerts its effects through various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Picrocrocin also shows neuroprotective effects by modulating neurotransmitter levels and protecting neurons from damage .
Comparación Con Compuestos Similares
Picrocrocin is unique among similar compounds due to its specific role as a precursor of safranal and its contribution to the taste of saffron. Similar compounds include:
Crocin: Another major component of saffron, known for its coloring properties and potential health benefits.
Safranal: A volatile compound derived from picrocrocin, responsible for the aroma of saffron.
Zeaxanthin: A carotenoid from which picrocrocin is derived.
Picrocrocin stands out due to its specific role in the flavor profile of saffron and its transformation into safranal during the drying process .
Propiedades
IUPAC Name |
2,6,6-trimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJCSAICLADIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.